Dopamine D4 Receptor Affinity: Moderate Potency with a Distinct Selectivity Window vs. L-745,870
The compound binds the human dopamine D4 receptor with a Ki of 8 nM, compared to 0.43 nM for the high-affinity analog L-745,870 [1][2]. While approximately 18-fold less potent at D4, the target compound maintains 7.5-fold higher residual affinity at D2 (Ki 120 nM vs. 960 nM) and 8.2-fold higher at D3 (Ki 280 nM vs. 2300 nM). This results in D4/D2 and D4/D3 selectivity ratios of 15 and 35, respectively, versus 2233 and 5349 for L-745,870 . The compound therefore occupies a unique moderate-selectivity niche that can be advantageous where complete D2/D3 silencing is not desired.
| Evidence Dimension | Dopamine D4 receptor binding affinity (Ki) and selectivity vs. D2/D3 |
|---|---|
| Target Compound Data | D4 Ki = 8 nM; D2 Ki = 120 nM; D3 Ki = 280 nM |
| Comparator Or Baseline | L-745,870 (3-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine): D4 Ki = 0.43 nM; D2 Ki = 960 nM; D3 Ki = 2300 nM |
| Quantified Difference | D4 affinity: 18-fold lower; D2 affinity: 8-fold higher; D3 affinity: 8.2-fold higher; D4/D2 selectivity: 15 vs. 2233; D4/D3 selectivity: 35 vs. 5349 |
| Conditions | Competition binding assays using [3H]spiperone on cloned human dopamine D2, D3, and D4 receptors stably expressed in CHO cells |
Why This Matters
For experiments requiring partial preservation of D2/D3 signaling alongside D4 engagement, this compound provides a tunable window that L-745,870's near-complete D2/D3 exclusion cannot achieve.
- [1] BindingDB Entry for BDBM50050464: Ki = 8 nM (D4), 120 nM (D2), 280 nM (D3) sourced from ChEMBL curation. View Source
- [2] GPCRdb Ligand Info for CHEMBL59324: pKi D4 = 8.1, D2 = 6.92, D3 = 6.55. View Source
